

Physical characteristics of Isophorone Diamine- $^{13}\text{C},^{15}\text{N}_2$

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isophorone Diamine- $^{13}\text{C},^{15}\text{N}_2$

Cat. No.: B12426437

[Get Quote](#)

In-Depth Technical Guide: Isophorone Diamine- $^{13}\text{C},^{15}\text{N}_2$

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Isophorone Diamine (IPDA), with a specific focus on its isotopically labeled form, Isophorone Diamine- $^{13}\text{C},^{15}\text{N}_2$. This document is intended for use by professionals in research, scientific, and drug development fields.

Isophorone Diamine- $^{13}\text{C},^{15}\text{N}_2$ is a stable isotope-labeled version of Isophorone Diamine.^{[1][2]} Such labeled compounds are invaluable in a variety of research applications, including their use as tracers for metabolic flux analysis and as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).^[1]

Physical and Chemical Properties

While specific experimental data for the physical properties of Isophorone Diamine- $^{13}\text{C},^{15}\text{N}_2$ are not readily available in the literature, it is a well-established principle that isotopic labeling results in a negligible change to the bulk physical properties of a compound. The primary difference is the molecular weight. The following tables summarize the known physical and chemical properties of unlabeled Isophorone Diamine (cis- and trans- mixture).

Table 1: General and Physical Properties of Isophorone Diamine

Property	Value
Chemical Formula	C ₁₀ H ₂₂ N ₂
Molecular Weight (unlabeled)	170.30 g/mol [3][4][5]
Molecular Weight (¹³ C, ¹⁵ N ₂ labeled)	173.30 g/mol (calculated)
Physical State	Clear to light-yellow liquid[3][4][5][6]
Odor	Characteristic, amine-like[4][7][8]
Melting Point	10 °C (50 °F)[3][4][7][8]
Boiling Point	247 °C (477 °F) at 1 atm[3][4][7][8]
Density	0.922 - 0.93 g/cm ³ at 20-25 °C[3][4][7]
Vapor Pressure	2 Pa at 20 °C[7]
Solubility	Miscible in water and many organic solvents[4] [7]
log Pow (n-octanol/water)	0.99 - 1.56[7]
Refractive Index	1.4880 at 20 °C[5]
Viscosity	18 mPa·s at 20 °C[5]

Table 2: Safety and Handling Data of Isophorone Diamine

Property	Value
Flash Point	110-117 °C (230-243 °F)[2][7]
Autoignition Temperature	380 °C[7]
Lower Explosive Limit	1.2%[7]
Oral LD ₅₀ (Rat)	1030 mg/kg[9]
Dermal LD ₅₀ (Rat)	> 2000 mg/kg[10]
Purity	>99% (GC)[3][11]

Experimental Protocols

Synthesis of Isophorone Diamine

The synthesis of unlabeled Isophorone Diamine typically proceeds from isophorone in a multi-step process. A common pathway involves cyanidation, imidization, and subsequent hydrogenation.[12][13] The following is a generalized protocol based on published literature. The synthesis of Isophorone Diamine-¹³C,¹⁵N₂ would require the use of isotopically labeled starting materials, such as ¹³C-labeled isophorone and ¹⁵N-labeled ammonia.

Step 1: Cyanidation of Isophorone to Isophoronenitrile

- Isophorone is reacted with a cyanide source, such as sodium cyanide (NaCN), in the presence of an acidification reagent like ammonium chloride (NH₄Cl).[12][13]
- Dimethylformamide (DMF) is often used as the reaction solvent.[12][13]
- The reaction is typically carried out at an elevated temperature (e.g., 70 °C) for several hours.[12][13]
- The resulting product, isophoronenitrile, is then isolated.

Step 2: Imidization of Isophoronenitrile to Isophoroneimine

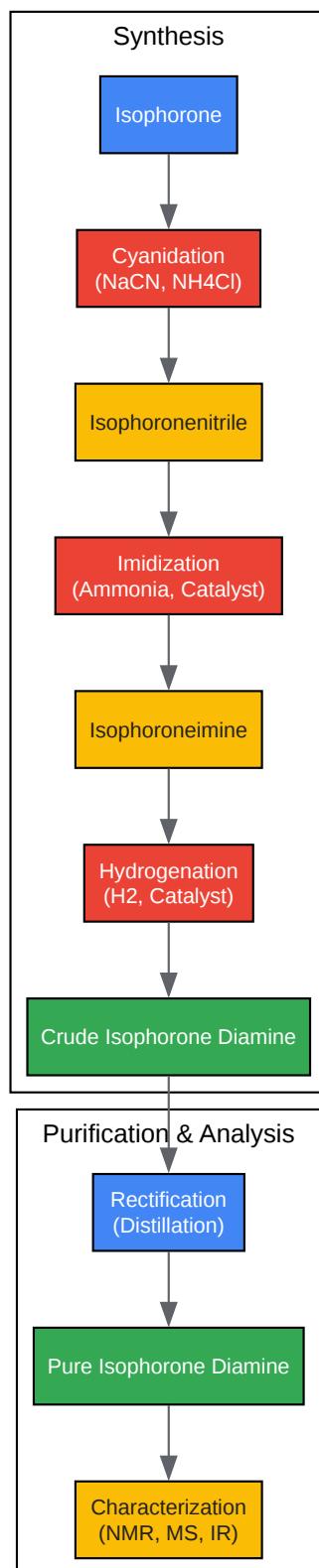
- Isophoronenitrile is reacted with ammonia under pressure.[12][13]

- A catalyst, such as calcium oxide (CaO), can be employed.[12][13]
- This reaction is also typically conducted at an elevated temperature (e.g., 70 °C).[12][13]

Step 3: Hydrogenation of Isophoroneimine to Isophorone Diamine

- The isophoroneimine intermediate is subjected to catalytic hydrogenation.[12][13]
- A Raney Cobalt or Raney Nickel catalyst is commonly used.[12][13]
- The reaction is performed under high hydrogen pressure (e.g., 6 MPa) and at an elevated temperature (e.g., 120 °C).[12][13]
- Ammonia pressure may also be maintained during the reaction.[12][13]

Purification The final product, Isophorone Diamine, is purified by rectification (distillation) to yield a high-purity product.[14]

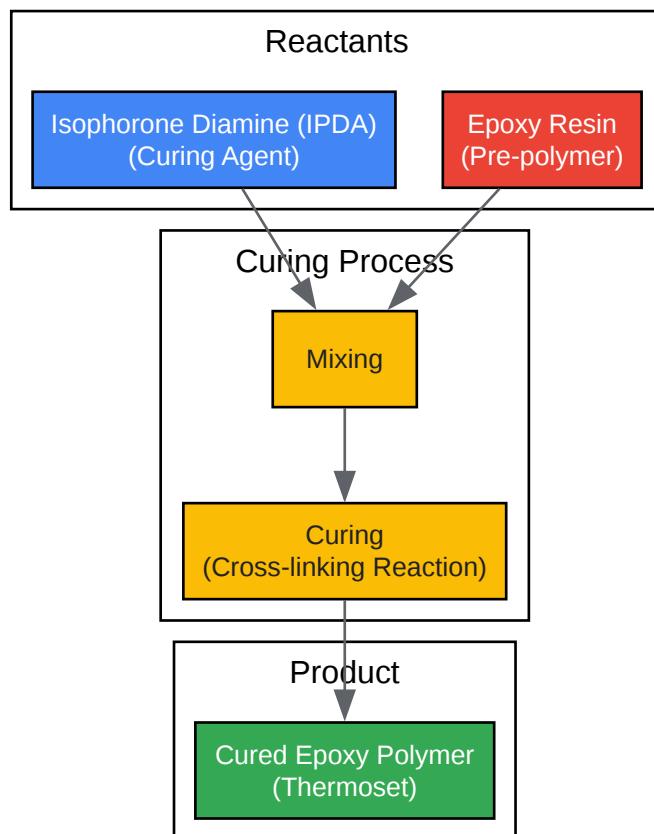

Characterization The structure and purity of the final product and intermediates are confirmed using standard analytical techniques, including:

- Infrared (IR) Spectroscopy
- Mass Spectrometry (MS)
- Nuclear Magnetic Resonance ($^1\text{H-NMR}$ and $^{13}\text{C-NMR}$) Spectroscopy[12][13][15]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Isophorone Diamine.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of Isophorone Diamine.

Application in Epoxy Resin Curing

Isophorone Diamine is widely used as a curing agent (hardener) for epoxy resins. The amino groups of IPDA react with the epoxide groups of the resin to form a cross-linked polymer network. This process is what gives the cured epoxy its desirable properties such as hardness, chemical resistance, and color stability.^[4]

[Click to download full resolution via product page](#)

Caption: Logical relationship of Isophorone Diamine as a curing agent for epoxy resins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. ISOPHORONE DIAMINE - Ataman Kimya [atamanchemicals.com]
- 5. Isophorone diamine | C10H22N2 | CID 17857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atamankimya.com [atamankimya.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ICSC 0498 - ISOPHORONE DIAMINE [inchem.org]
- 9. cpachem.com [cpachem.com]
- 10. echemi.com [echemi.com]
- 11. Isophoronediamine 2855-13-2 | TCI AMERICA [tcichemicals.com]
- 12. Synthesis of Isophorone Diamine and its Reaction Condition Optimization | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. CN103664638A - Simple preparation method of isophorone diamine - Google Patents [patents.google.com]
- 15. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Physical characteristics of Isophorone Diamine-13C,15N2]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12426437#physical-characteristics-of-isophorone-diamine-13c-15n2\]](https://www.benchchem.com/product/b12426437#physical-characteristics-of-isophorone-diamine-13c-15n2)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com